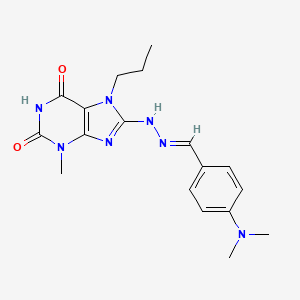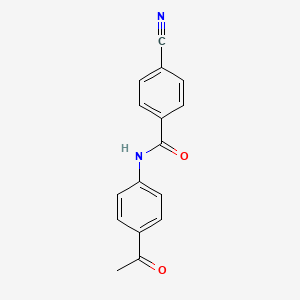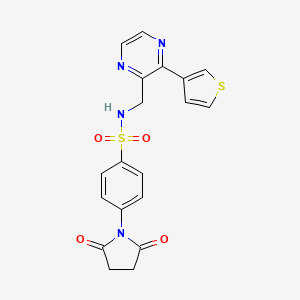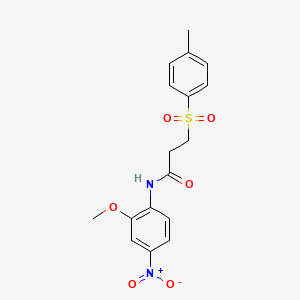
N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide: is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then subjected to a tosylation reaction using tosyl chloride in the presence of a base such as pyridine to yield 2-methoxy-4-nitrophenyl tosylate. Finally, the tosylate is reacted with 3-aminopropanoic acid under amide coupling conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 2-methoxy-4-aminophenyl-3-tosylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitrophenyl-3-tosylpropanoic acid and the corresponding amine.
科学研究应用
Chemistry: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its nitro group can be reduced to an amino group, which can then interact with biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
作用机制
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
相似化合物的比较
- N-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)propanamide
- N-(2-methoxy-4-nitrophenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 2-methoxy-4-nitrophenyl isothiocyanate
Uniqueness: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is unique due to the presence of the tosyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis compared to its analogs .
属性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)25-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELISCLFUAFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide](/img/structure/B2390160.png)
![(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2390162.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2390164.png)
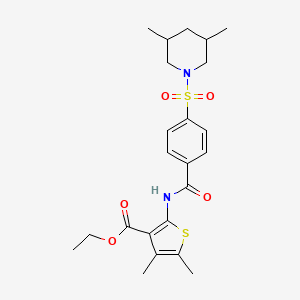
![(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390166.png)

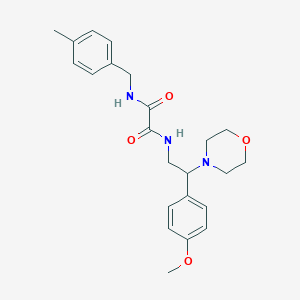
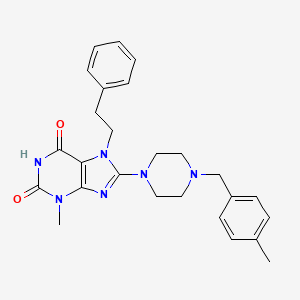
![Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate](/img/structure/B2390170.png)
